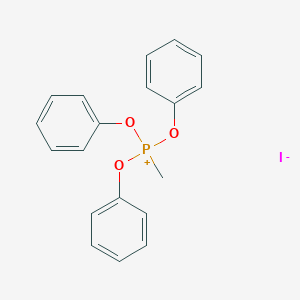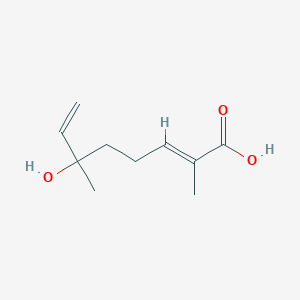
4-(Benzyloxy)-3-hydroxybenzaldehyde
概要
説明
4-(Benzyloxy)-3-hydroxybenzaldehyde, also known as 4-hydroxybenzaldehyde, is a naturally occurring organic compound with a wide variety of applications in the fields of chemistry and biochemistry. It is a colorless solid with a melting point of 103-105°C and a boiling point of 305-307°C. 4-hydroxybenzaldehyde is commonly used as a reagent for the synthesis of various compounds, and it also has several interesting biochemical and physiological properties.
科学的研究の応用
Synthesis of Neurotrophic Compounds
4-Benzyloxy-3-hydroxybenzaldehyde: has been utilized in the synthesis of neurotrophic compounds such as (-)-talaumidin . Neurotrophic compounds are crucial for nerve growth and regeneration, and their synthesis is vital for developing treatments for neurodegenerative diseases.
Antimycobacterial Agents
This compound has been incorporated into the structure of aminoquinolines, which were synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain . Some of these compounds showed minimal inhibitory concentrations comparable to isoniazid, a first-line drug for tuberculosis.
Chalcone Derivatives
In medicinal chemistry, 4-Benzyloxy-3-hydroxybenzaldehyde is a precursor in the synthesis of chalcone derivatives. These derivatives have a wide range of pharmaceutical applications, including antimicrobial activities .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis, particularly in the preparation of various benzyloxy-substituted phenols, which are valuable in the synthesis of more complex organic molecules .
Chemical Stability and Solubility Studies
Its properties, such as solubility in organic solvents like chloroform and methanol, and its stability under various conditions, make it a subject of study in chemical stability and solubility research .
Development of Dyes and Pigments
4-Benzyloxy-3-hydroxybenzaldehyde: can be used in the development of dyes and pigments, particularly those that require a benzyloxy moiety for their synthesis .
Research in Polymer Chemistry
The compound’s reactivity makes it suitable for research in polymer chemistry, where it can be used to modify the properties of polymers or create new polymer structures .
Enantioselective Synthesis
It has been used in enantioselective synthesis processes, which are essential for creating compounds with specific chirality—a key aspect in the development of certain pharmaceuticals .
作用機序
Target of Action
It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the interaction of the benzyloxy compound with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that benzylic compounds can undergo oxidation and reduction reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Pharmacokinetics
It’s known that benzyloxy compounds can be rapidly metabolized . For example, 4-Hydroxybenzaldehyde, a similar compound, is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The prototype drug is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid in large amounts in vivo .
Result of Action
For example, the oxidation of alkyl side-chains can convert these electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-3-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions, in which benzyloxy compounds are often used, require exceptionally mild and functional group tolerant reaction conditions . The stability of the compound can also be affected by the presence of air and moisture .
特性
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGEAFDVLSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340081 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybenzaldehyde | |
CAS RN |
4049-39-2 | |
| Record name | 4-Benzyloxy-3-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4049-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)






![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)